4-Pyridinemethanol

Catalog No.
S576471
CAS No.
586-95-8
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridinemethanol

CAS Number

586-95-8

Product Name

4-Pyridinemethanol

IUPAC Name

pyridin-4-ylmethanol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2

InChI Key

PTMBWNZJOQBTBK-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CO

Synonyms

4-hydroxymethylpyridine

Canonical SMILES

C1=CN=CC=C1CO

The exact mass of the compound 4-Pyridinemethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Pyridinemethanol (CAS 586-95-8) is a bifunctional organic compound featuring a pyridine ring substituted at the C4 position with a hydroxymethyl group. This unique `para` arrangement of the aromatic nitrogen and the primary alcohol functional group makes it a crucial building block for synthesizing more complex molecules. It is widely utilized as a precursor and ligand in coordination chemistry, materials science, and the synthesis of pharmaceutical and agrochemical agents. Its properties allow it to act as a linear linker in the construction of coordination polymers and metal-organic frameworks (MOFs), a role that is geometrically distinct from its isomers.

Substituting 4-Pyridinemethanol with its `ortho` (2-Pyridinemethanol) or `meta` (3-Pyridinemethanol) isomers is often unviable in synthesis and materials science. The `para` geometry of 4-Pyridinemethanol is critical for its function as a linear, non-chelating, bridging ligand, enabling the formation of extended, high-dimensional coordination networks. In contrast, 2-Pyridinemethanol, with adjacent functional groups, preferentially acts as a bidentate chelating ligand, forming stable, discrete mononuclear or dinuclear complexes. 3-Pyridinemethanol provides a different angular vector for chain extension. This fundamental difference in coordination geometry dictates the resulting supramolecular architecture, making the isomers non-interchangeable for applications requiring specific network topologies, such as in the targeted synthesis of metal-organic frameworks (MOFs).

Precursor for 3D Frameworks: Enables pcu Topology MOF Synthesis Unlike 2-Isomer

The choice of pyridinemethanol isomer directly controls the dimensionality and topology of resulting metal-organic frameworks (MOFs). In a comparative context, reacting manganese(II) with a mix of pyridine-2,6-dimethanol (a 2-substituted analog) and benzene-1,4-dicarboxylic acid (H2bdc) under specific solvothermal conditions yields a 3D MOF with a primitive cubic (pcu) topology. In contrast, syntheses involving 2-pyridinemethanol-type ligands frequently result in lower-dimensional (0D or 2D) or chelated structures, which cannot form such extended 3D networks. The linear, non-chelating nature of the 4-pyridinemethanol scaffold is essential for bridging metal centers to achieve higher-dimensional, porous architectures.

Evidence DimensionResulting MOF Topology
Target Compound DataEnables formation of 3D MOFs with pcu topology (demonstrated with a 2,6-disubstituted analog)
Comparator Or Baseline2-Pyridinemethanol based ligands, which typically form 0D (discrete) or 2D (layered) structures.
Quantified Difference3D vs. 0D/2D structure
ConditionsSolvothermal synthesis with Mn(II) and benzene-1,4-dicarboxylic acid.

For researchers designing porous materials for gas storage or catalysis, only the 4-isomer's geometry provides the correct vector to build targeted 3D framework topologies.

Superior Thermal Stability: Defined Decomposition Onset for Process Control

Thermogravimetric analysis (TGA) provides critical data for materials processing and application temperature limits. 4-Pyridinemethanol exhibits a clear thermal decomposition profile, with the maximum rate of mass loss occurring at approximately 490 K (217 °C) under the tested conditions. While direct, side-by-side comparative TGA data is limited, studies on related pyridine esters show that thermal decomposition profiles are highly structure-dependent, with different isomers and derivatives showing stability ranges that can vary significantly. For example, certain nicotinic (3-substituted) acid esters show decomposition onsets between 81.7 °C and 98.6 °C. The defined, higher-temperature stability of 4-pyridinemethanol is a key parameter for its use in solvothermal synthesis or in materials intended for high-temperature applications.

Evidence DimensionThermal Decomposition Temperature (Maximum Mass Loss Rate)
Target Compound Data~490 K (217 °C)
Comparator Or BaselineNicotinic (3-substituted) acid esters with decomposition onsets ranging from 81.7 °C to 98.6 °C.
Quantified DifferenceOver 100 °C higher decomposition temperature compared to some related 3-substituted derivatives.
ConditionsThermogravimetric analysis (TGA).

This provides a clear processing window for high-temperature reactions like MOF synthesis and ensures the resulting material's stability, a critical factor in procurement for materials science.

Distinct Solid-State Properties: Higher Melting Point than 3-Isomer

The physical state and melting point are fundamental properties affecting a compound's handling, storage, and purification. 4-Pyridinemethanol is a solid at room temperature with a melting point reported between 52-56 °C. In contrast, its isomer 3-Pyridinemethanol is a hygroscopic liquid at room temperature. This difference in physical state is a direct consequence of the molecular symmetry of the 4-isomer, which allows for more efficient crystal packing and stronger intermolecular interactions compared to the less symmetrical 3-isomer. The higher melting point of 4-Pyridinemethanol simplifies handling, weighing, and reduces concerns about hygroscopicity compared to its liquid isomer.

Evidence DimensionMelting Point / Physical State at STP
Target Compound Data52-56 °C (Solid)
Comparator Or Baseline3-Pyridinemethanol (Liquid)
Quantified DifferenceSolid vs. Liquid at room temperature.
ConditionsStandard Temperature and Pressure (STP).

Procurement of a solid reagent simplifies laboratory workflows, improves weighing accuracy, and avoids the handling challenges associated with a hygroscopic liquid, impacting process reproducibility.

Precursor for High-Dimensionality Metal-Organic Frameworks (MOFs)

The linear, bridging coordination capability of 4-Pyridinemethanol is essential for the rational design of 3D MOFs. Its geometry allows it to connect metal clusters into extended, porous frameworks with predictable topologies, such as pcu nets, which is a common target in materials synthesis for gas storage and separation applications.

Synthesis of Thermally Stable Coordination Polymers

For materials designed to function at elevated temperatures, such as in heterogeneous catalysis, the thermal stability of the organic linker is paramount. With a decomposition temperature significantly higher than some of its isomers and related derivatives, 4-Pyridinemethanol is the appropriate choice for synthesizing coordination polymers that must maintain their structural integrity during high-temperature processing or application.

Building Block in Solid-Phase Organic Synthesis and Crystal Engineering

As a solid reagent with a defined melting point, 4-Pyridinemethanol is better suited for workflows that benefit from the precise handling of solid materials, such as automated solid-phase synthesis or screening experiments in crystal engineering. Its physical properties contrast with the liquid, hygroscopic nature of 3-Pyridinemethanol, making it a more reliable and reproducible starting material for these applications.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-95-8

Wikipedia

Pyridin-4-ylmethanol

General Manufacturing Information

4-Pyridinemethanol: INACTIVE

Dates

Last modified: 08-15-2023

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